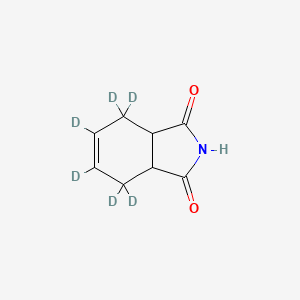![molecular formula C23H33N5O7S B561809 (2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoic acid CAS No. 102849-12-7](/img/structure/B561809.png)
(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoic acid
Descripción general
Descripción
3-(N-Maleimidopropionyl)-biocytin (MPB) is a versatile thiol-specific biotinylating reagent. It is specific for sulfhydryl groups or reduced disulfide bonds and will not label proteins lacking a free sulfhydryl group at a pH between 6.5 and 7.5. This probe can be used in combination with the appropriate avidin- or streptavidin-conjugated markers (i.e., fluorescent, enzyme-conjugated, etc.). MPB can be used to detect protein sulfhydryl groups on dot blots with sensitivities in the femtomole range. MPB can be utilized for cell sorting, enzyme immunoassay, protein blotting, and various cytochemical procedures.
Aplicaciones Científicas De Investigación
Protein SH Group Detection
This compound is a thiol-specific probe that can detect protein SH groups on dot blots in the femtomole range. It’s highly sensitive and useful for identifying proteins with free sulfhydryl groups .
Protein Blotting
It is used in protein blotting techniques to transfer proteins from a gel onto a membrane for detection, allowing for the identification and quantification of specific proteins .
Enzyme Immunoassay
In enzyme immunoassays, this compound can be used to label antibodies or antigens with biotin, enhancing the detection sensitivity of the assay .
Protein Immobilization
3-(N-Maleimidopropionyl)biocytin can immobilize proteins on various surfaces, which is essential for creating biosensors and diagnostic tools .
Cytochemical Procedures
It is utilized in cytochemistry to label and visualize cellular components, particularly those containing thiol groups, under a microscope .
Cell Sorting
This biotinylating reagent can be used to label cells for sorting purposes, such as in flow cytometry, where cells are separated based on their properties .
Thiol-specific Labeling
It selectively biotinylates thiol groups, making it ideal for thiol-specific labeling in various biochemical applications .
Coupling Biotin to Peptides and Proteins
The compound can couple biotin to cysteine residues of peptides and proteins, which is crucial for studying protein interactions and functions .
Mecanismo De Acción
Target of Action
3-(N-Maleimidopropionyl)biocytin, also known as Nalpha-(3-Maleimidylpropionyl)Biocytin, is a versatile biotinylating reagent . Its primary targets are cysteine residues of peptides and proteins . These residues play a crucial role in protein structure and function, and their modification can significantly impact the biological activity of the protein.
Mode of Action
This compound selectively biotinylates thiol groups, making it ideal for thiol-specific labeling . . This selective interaction allows for precise modification of target proteins.
Biochemical Pathways
The biochemical pathways affected by 3-(N-Maleimidopropionyl)biocytin are largely dependent on the specific proteins being targeted. As a biotinylating agent, it can be used to study various biochemical pathways where the targeted proteins are involved. For instance, it has been used for mitochondrial structure research .
Result of Action
The result of the action of 3-(N-Maleimidopropionyl)biocytin is the biotinylation of target proteins. This modification can be used to detect protein SH groups on dot blots in the femtomole range . It can be used for protein blotting, enzyme immunoassay, protein immobilization, and various cytochemical procedures .
Action Environment
The action of 3-(N-Maleimidopropionyl)biocytin is influenced by environmental factors such as pH. It will not label proteins lacking a free sulfhydryl group at a pH between 6.5 and 7.5 . Therefore, the pH of the environment is a critical factor influencing its action, efficacy, and stability.
Propiedades
IUPAC Name |
(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N5O7S/c29-17(7-2-1-6-16-21-15(13-36-16)26-23(35)27-21)24-11-4-3-5-14(22(33)34)25-18(30)10-12-28-19(31)8-9-20(28)32/h8-9,14-16,21H,1-7,10-13H2,(H,24,29)(H,25,30)(H,33,34)(H2,26,27,35)/t14-,15-,16-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWNGAZCDAJSVLC-OSAWLIQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCC(C(=O)O)NC(=O)CCN3C(=O)C=CC3=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)CCN3C(=O)C=CC3=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N5O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90912986 | |
| Record name | N~2~-[3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-1-hydroxypropylidene]-N~6~-[1-hydroxy-5-(2-hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentylidene]lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90912986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
523.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
98930-71-3 | |
| Record name | 3-(N-Maleimidopropionyl)biocytin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098930713 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N~2~-[3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-1-hydroxypropylidene]-N~6~-[1-hydroxy-5-(2-hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentylidene]lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90912986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of 3-(N-Maleimidopropionyl)biocytin?
A: 3-(N-Maleimidopropionyl)biocytin functions as a thiol-specific reagent, selectively targeting free sulfhydryl groups (-SH) present on proteins and other biomolecules. [, , , , , , ] The maleimide group within its structure reacts with these free thiols, forming a stable thioether bond. [, , ] This covalent modification allows for the detection, isolation, and study of proteins containing accessible cysteine residues. [, , , , ]
Q2: How is 3-(N-Maleimidopropionyl)biocytin utilized in the study of mycothiol?
A: 3-(N-Maleimidopropionyl)biocytin plays a crucial role in investigating mycothiol (MSH), a vital low-molecular-weight thiol in mycobacteria. [, ] The compound is employed to biotinylate MSH by targeting its thiol group. [] This biotinylation allows for the sensitive detection and quantification of MSH through enzyme-linked immunosorbent assays (ELISAs), utilizing either a biotin-capture or an MSH-capture approach. []
Q3: Can 3-(N-Maleimidopropionyl)biocytin provide insights into protein structure and function?
A: Yes, 3-(N-Maleimidopropionyl)biocytin proves valuable in studying the structural and functional aspects of proteins. For instance, in the context of the Agrobacterium VirB/VirD4 Type IV Secretion System, it was used to investigate the topology of the VirB2 pilin protein within the inner membrane. [] By assessing the accessibility of cysteine residues engineered into the protein to 3-(N-Maleimidopropionyl)biocytin labeling, researchers could define the protein's transmembrane domains and the location of specific loops. []
Q4: Has 3-(N-Maleimidopropionyl)biocytin contributed to understanding redox-dependent processes?
A: Research on the annexin A2-S100A10 heterotetramer (AIIt) showcases the compound's utility in elucidating redox-dependent processes. [] 3-(N-Maleimidopropionyl)biocytin was used to label AIIt, and the loss of labeling upon plasminogen treatment indicated the oxidation of AIIt thiols during plasmin disulfide reduction. [] This finding, along with other experimental evidence, led to the identification of AIIt as a substrate of the thioredoxin system and provided insights into the intricate redox regulation of plasmin processing. []
Q5: Are there studies investigating 3-(N-Maleimidopropionyl)biocytin binding to specific protein targets?
A: While most research utilizes 3-(N-Maleimidopropionyl)biocytin as a probe for free thiols, one study explored its binding affinity towards the tetanus toxin C fragment (TetC). [] Utilizing a combination of computational modeling, electrospray ionization mass spectrometry (ESI-MS), and NMR spectroscopy, researchers identified 3-(N-Maleimidopropionyl)biocytin as a potential ligand for a conserved deep cleft on TetC, designated as Site-2. [] This finding highlights the potential for further investigation of the compound's interactions with specific protein targets.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



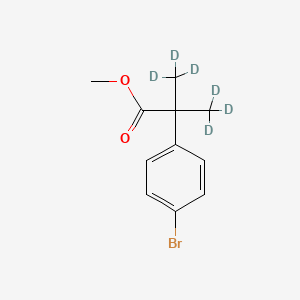


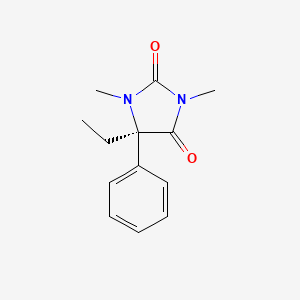
![4-[4-(Methanesulfonyloxy)-1-butynyl]-alpha,alpha-di(methyl-d3)benzeneacetic Acid, Methyl Ester](/img/structure/B561731.png)

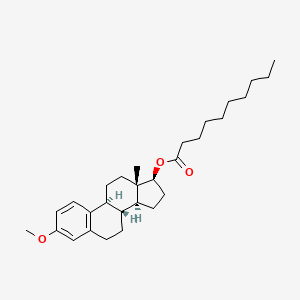


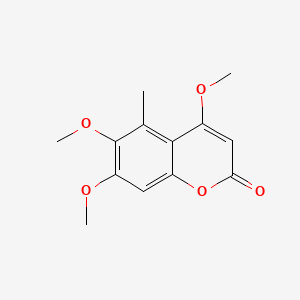
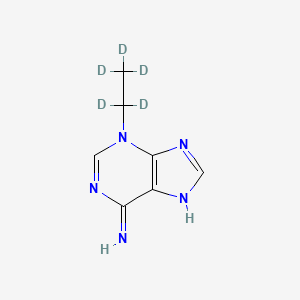

![[S-Methanethiosulfonylcysteaminyl]ethylenediamine-N,N,N',N'-Tetraacetic Acid](/img/structure/B561746.png)
